molecular formula C18H17N5OS B8305234 3-Benzoyl-5-[1-(pyridin-2-yl)piperazin4-yl]-1,2,4-thiadiazole

3-Benzoyl-5-[1-(pyridin-2-yl)piperazin4-yl]-1,2,4-thiadiazole

Cat. No.: B8305234
M. Wt: 351.4 g/mol
InChI Key: OJUYWVBWBVDBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoyl-5-[1-(pyridin-2-yl)piperazin4-yl]-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring, a piperazine moiety, and a pyridine ring. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable target for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-5-[1-(pyridin-2-yl)piperazin4-yl]-1,2,4-thiadiazole typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-5-[1-(pyridin-2-yl)piperazin4-yl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

3-Benzoyl-5-[1-(pyridin-2-yl)piperazin4-yl]-1,2,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzoyl-5-[1-(pyridin-2-yl)piperazin4-yl]-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-5-[1-(pyridin-2-yl)piperazin4-yl]-1,2,4-thiadiazole is unique due to its combination of a thiadiazole ring, a piperazine moiety, and a pyridine ring. This unique structure contributes to its distinct biological and pharmacological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17N5OS

Molecular Weight

351.4 g/mol

IUPAC Name

phenyl-[5-(4-pyridin-2-ylpiperazin-1-yl)-1,2,4-thiadiazol-3-yl]methanone

InChI

InChI=1S/C18H17N5OS/c24-16(14-6-2-1-3-7-14)17-20-18(25-21-17)23-12-10-22(11-13-23)15-8-4-5-9-19-15/h1-9H,10-13H2

InChI Key

OJUYWVBWBVDBIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC(=NS3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled suspension of 3-(1-hydroxy- 1-phenylmethyl)-5-[1-(2-pyridyl)piperazin-4-yl]-1,2,4-thiadiazole (0.625 g, 1.77 mmol) in acetone was added dropwise over a period of ca. 10 min a solution of chromium trioxide (0.15 g, 1.5 mmol) dissolved in water (12 mL) and conc. sulfuric acid (0.33 mL). The resulting mixture was allowed to warm to room temperature and stirred for 16 h. The reaction mixture was diluted with ethyl acetate (100 mL), then made basic (pH ca. 10) by the addition of 3N sodium hydroxide solution. The organic layer was collected, washed with water, dried (sodium sulfate), filtered and concentrated in vacuo. Purification by column chromatography on silica gel using a solvent gradient of a mixture of hexane and ethyl acetate (6/4 and 4/6) afforded the title compound (390 mg, 75.3%) as a light yellow solid. The starting material (101 mg, 16.2%) was also recovered. M.p. 109.5-111.0° C.; 1H-NMR (CDCl3) δ8.23-8.26 (m, 3H), 7.50-7.63 (m, 4H), 6.73-6.74 (m, 2H), 3.79 (m, 8H, 4CH2); MS m/z 352 (M+ +1), 309, 258, 232, 204,147, 121,104, 77.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-hydroxy- 1-phenylmethyl)-5-[1-(2-pyridyl)piperazin-4-yl]-1,2,4-thiadiazole
Quantity
0.625 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.33 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0.15 g
Type
catalyst
Reaction Step Seven
Yield
75.3%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.